molecular formula C16H21Cl3N2O3S B1230045 2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester

2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester

Cat. No. B1230045
M. Wt: 427.8 g/mol
InChI Key: LUVINOPLWTUFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

Heterocyclic Compound Synthesis

Studies such as those by Kucherenko et al. (2008) and Dovlatyan et al. (2004) explore the synthesis of heterocyclic compounds, including thienopyrimidinones and thiazolecarboxylic acid derivatives. These works demonstrate the methodologies for creating complex molecules with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The synthesis processes often involve condensation reactions, cyclization, and functional group transformations, which are fundamental in developing new compounds with desired properties (Kucherenko et al., 2008) (Dovlatyan et al., 2004).

Structural and Spectroscopic Studies

Research like that by Şahin et al. (2014) involves detailed structural and spectroscopic analysis of compounds, providing insights into their molecular configurations, bonding, and interactions. Such studies are crucial for understanding the chemical behavior and potential applications of new compounds in various fields, including drug design and material science (Şahin et al., 2014).

Biological Activity Investigations

Compounds with heterocyclic structures often exhibit significant biological activities. Studies by Özil et al. (2015) and Mabkhot et al. (2017) investigate the antimicrobial, anti-lipase, and antiurease activities of synthesized heterocyclic compounds. These findings highlight the potential of such molecules in developing new therapeutic agents and in agricultural and industrial applications (Özil et al., 2015) (Mabkhot et al., 2017).

properties

Product Name

2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester

Molecular Formula

C16H21Cl3N2O3S

Molecular Weight

427.8 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H21Cl3N2O3S/c1-4-24-14(23)11-9-6-5-7-10(9)25-13(11)21-15(16(17,18)19)20-12(22)8(2)3/h8,15,21H,4-7H2,1-3H3,(H,20,22)

InChI Key

LUVINOPLWTUFRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
Reactant of Route 2
2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
Reactant of Route 5
2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester

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